Phenolphthalein anilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

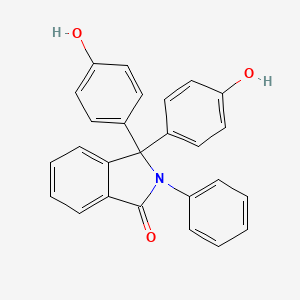

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLBHSSRHHJKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019794 | |

| Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-41-6 | |

| Record name | 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenolphthalein anilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of N Phenyl 3,3 Bis 4 Hydroxyphenyl Phthalimide As a Cardo Group Monomer

The primary significance of phenolphthalein (B1677637) anilide in polymer science stems from its classification as a "cardo" monomer. The term "cardo," derived from the Latin word for loop, refers to monomers containing a bulky, pendant group that is perpendicular to the main polymer chain. nih.govunishivaji.ac.in In the case of N-phenyl-3,3-bis(4-hydroxyphenyl)phthalimide, the looped phthalimidine structure is the cardo group.

The incorporation of these bulky cardo groups into polymer backbones imparts a unique combination of desirable properties. unishivaji.ac.inmdpi.com Key advantages include:

Enhanced Thermal Stability: The rigid, aromatic structure of the cardo group restricts the thermal motion of polymer chains, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability at elevated temperatures. unishivaji.ac.inresearchgate.net Research has shown that homopolymers derived from phenolphthalein anilide exhibit a very high glass transition temperature of 258°C and outstanding thermal stability up to 536°C for 5% weight loss. researchgate.net

Improved Solubility: Unlike many rigid-rod polymers that are often insoluble and difficult to process, the three-dimensional structure of the cardo group disrupts chain packing and reduces crystallinity. This leads to enhanced solubility in a wide range of organic solvents, which is crucial for polymer synthesis and processing into films, fibers, and membranes. unishivaji.ac.inresearchgate.net

Superior Mechanical Properties: The bulky nature of the cardo group contributes to the mechanical strength and rigidity of the resulting polymers. nih.govunishivaji.ac.in Polymers containing these structures often exhibit high tensile strength and modulus. researchgate.net

The presence of reactive hydroxyl (-OH) groups on the this compound monomer allows for its incorporation into various polymer systems, such as polyesters and poly(arylene ether)s, through standard polycondensation reactions. unishivaji.ac.in This versatility makes it a valuable monomer for creating high-performance materials tailored for specific applications.

Evolution of Phenolphthalein Derived Compounds in Contemporary Materials Science

The journey of phenolphthalein-derived compounds in materials science begins with the synthesis of phenolphthalein (B1677637) itself in 1871 by Adolf von Baeyer. rsc.orgbritannica.com He produced the compound by reacting phenol (B47542) and phthalic anhydride (B1165640) in the presence of an acid catalyst. rsc.orgbritannica.com While initially famous as a pH indicator, its core structure proved to be a valuable scaffold for more advanced materials.

The evolution to phenolphthalein anilide involves a subsequent condensation reaction between phenolphthalein and an aniline (B41778) derivative, such as aniline hydrochloride. google.com This reaction creates the N-phenyl-3,3-bis(4-hydroxyphenyl)phthalimide monomer, which retains the key structural features of phenolphthalein while adding new functionality.

In contemporary materials science, the focus has shifted to polymerizing these monomers to create high-performance materials. Researchers have successfully incorporated this compound into various polymer backbones, most notably poly(ether sulfone)s (PES) and poly(ether ketone)s (PEK). nih.govunishivaji.ac.inresearchgate.net These phenolphthalein-based polymers, often referred to as PEK-C or PES-C, are recognized for their exceptional combination of thermal stability and processability. unishivaji.ac.inresearchgate.net

A significant advancement has been the functionalization of these polymers for specific, high-tech applications. A prime example is the development of anion exchange membranes (AEMs). By synthesizing multiblock copolymers based on this compound and introducing functional groups like quaternary ammonium (B1175870) or imidazolium (B1220033) cations, scientists have created materials with precisely controlled properties for electrochemical devices. nih.govnih.gov This progression from a simple indicator molecule to a highly specialized monomer for advanced polymers highlights the compound's enduring relevance and adaptability in materials science.

Current Research Landscape and Key Academic Objectives for Phenolphthalein Anilide

Established Synthetic Pathways for this compound Synthesis

The primary route to synthesizing this compound involves the condensation reaction of phenolphthalein with aniline (B41778) or its derivatives. This transformation is a cornerstone of its production and has been the subject of various refinements.

Condensation Reactions of Phenolphthalein with Aniline Derivatives

The general reaction can be summarized as follows: C₂₀H₁₄O₄ (Phenolphthalein) + C₆H₅NH₂ (Aniline) → C₂₆H₁₉NO₂ (this compound) + 2H₂O

Modified and Advanced Synthetic Strategies for Tailored this compound Derivatives

To meet the demands of specific applications, such as in anion exchange membranes, modified and more advanced synthetic strategies have been developed. These methods allow for the creation of tailored this compound derivatives with specific functional groups. For instance, techniques like chloromethylation or bromination followed by quaternization can be employed to introduce desired properties into the final molecule. smolecule.com

Furthermore, this compound can be incorporated into polymer backbones through copolymerization processes. smolecule.com This has led to the synthesis of novel polyimides and poly(ether sulfone) multiblock copolymers containing this compound moieties. researchgate.netnih.govnih.gov These advanced materials often exhibit enhanced thermal stability, solubility, and specific ion-exchange capabilities. researchgate.netnih.govnih.gov

Mechanistic Aspects of this compound Formation

Understanding the mechanism of this compound formation is crucial for controlling the reaction and optimizing the yield and purity of the product.

Role of Catalytic Agents in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in the synthesis of this compound. Acid catalysts are essential for the condensation reaction to proceed efficiently. Various acids, including hydrochloric acid, sulfuric acid, and nitric acid, can be used to facilitate the reaction. google.com Methanesulfonic acid has also been identified as an effective catalyst. chemistry-online.com

In many synthetic protocols, aniline hydrochloride is used, which conveniently acts as both the aniline source and the acid catalyst. google.com The use of such a dual-function catalyst can simplify the reaction setup and improve selectivity for the desired p,p-phenolphthalein anilide isomer. The catalyst protonates the phthalic anhydride (B1165640) part of the phenolphthalein molecule, making it more susceptible to nucleophilic attack by the aniline. chemistry-online.com

Influence of Reaction Conditions on Byproduct Suppression and Isomer Control

The conditions under which the reaction is performed have a significant impact on the outcome. Key parameters that need to be carefully controlled include temperature and the removal of water. google.com An excess of aniline is often used to drive the reaction forward. google.com

Controlling the reaction temperature and efficiently removing the water byproduct are critical for enhancing the selectivity of the reaction and suppressing the formation of undesired byproducts. google.com One of the main byproducts is the o,p-phenolphthalein anilide isomer, which can affect the properties of the final product. Inadequate water removal can also lead to the formation of aminophenone. google.com

Optimization of Synthetic Protocols for Enhanced Purity and Yield

Significant research has been dedicated to optimizing the synthesis of this compound to obtain a product with high purity and yield, which is essential for its use in high-performance polymers. google.com

Post-synthesis purification is a critical step. The crude product, which contains the desired p,p-PPPBP (2-phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine) along with byproducts, is typically precipitated and then redissolved in an aqueous base. google.com Purification techniques such as recrystallization from solvents like ethanol (B145695) are commonly employed. For applications requiring extremely high purity, such as in the manufacturing of monomers for polycarbonates, advanced purification methods like treatment with activated carbon fiber adsorption columns are used to reduce impurity levels to below 15 parts per million (ppm). google.com

| Parameter | Influence on Synthesis | References |

| Catalyst | Aniline hydrochloride acts as both a reactant and a catalyst, improving selectivity. | google.com |

| Temperature | Higher temperatures can increase the reaction rate but must be controlled to avoid byproduct formation. | google.com |

| Water Removal | Efficient removal of water drives the reaction forward and suppresses the formation of byproducts like o,p-PPPBP and aminophenone. | google.com |

| Reactant Ratio | An excess of aniline is often used to maximize the yield of the desired product. | google.com |

| Purification | Recrystallization and activated carbon treatment are crucial for achieving high purity. | google.com |

Strategies for Impurity Reduction in this compound Production

The synthesis of this compound is typically achieved through the condensation reaction of phenolphthalein with an aniline salt, often in an acidic solution. google.com Common acids used include hydrochloric acid, sulfuric acid, and nitric acid. google.com Aniline hydrochloride can serve as both the aniline salt and the acid catalyst in the reaction. google.com The reaction proceeds via a condensation mechanism, and using an excess of aniline can help drive the reaction forward. google.com

However, this process is not without its challenges, as several impurities and byproducts can form. A significant impurity is the o,p-phenolphthalein anilide isomer (o,p-PPPBP), which can affect the properties of polymers made from the monomer. google.com Other byproducts include aminophenol and residual phenolphthalein. google.comgoogle.com The presence of these impurities can impede polymerization, leading to polycarbonates with lower molecular weight and undesirable physical properties such as increased brittleness. google.com They can also cause discoloration, which is detrimental to applications requiring high transparency. google.com

Several strategies are employed to minimize the formation of these impurities during production:

Control of Reaction Temperature and Water Removal: The temperature of the reaction mixture and the rate of water removal are critical factors that influence the selectivity of the reaction. google.com Proper control of these parameters can suppress the formation of undesired byproducts like o,p-PPPBP and aminophenone. google.com A higher reaction temperature, with or without the removal of the water byproduct, can facilitate product formation. google.com

Catalyst Selection: The choice of catalyst can impact the reaction's selectivity. Aniline hydrochloride is often used as it can function as both a reactant and a catalyst, simplifying the reaction system. google.com

Reaction Stoichiometry: Utilizing an excess of aniline helps to drive the condensation reaction towards the desired p,p-PPPBP product. google.com

By carefully controlling these reaction conditions, it is possible to produce an intermediate mixture containing a high percentage of the desired p,p-PPPBP isomer (around 97-98%) and a significantly reduced amount of byproducts (2-3%). google.com

Advanced Purification Techniques and Their Efficacy

Following the synthesis, the crude this compound product requires purification to remove the remaining impurities. Several advanced techniques are employed to achieve the high purity levels required for polymerization and other applications, which often demand impurity levels below 15 parts per million (ppm). google.com

Initial Precipitation and Dissolution: The first step in purification often involves quenching the reaction mixture with an aqueous acid to precipitate the crude product. google.com This crude precipitate is then dissolved in an aqueous base, such as sodium hydroxide, to create a pre-purification solution. google.com

Adsorption Chromatography: A highly effective method for purifying this compound is adsorption chromatography using activated carbon. google.com While powdered activated carbon (PAC) and granular activated carbon (GAC) have been used, they have disadvantages, including the absorption of a significant amount of the desired product (7-8%). google.comgoogle.com

A more advanced and efficient adsorbent is activated carbon fiber (ACF) . google.com ACF offers a more efficient decoloring process and can be packed into columns with nearly 100% efficiency. google.com The purification process involves passing the pre-purification solution through a column packed with ACF. This method is particularly effective at removing colored impurities and byproducts like o,p-PPPBP and aminophenone. google.com The efficacy of this process can be enhanced by performing it at an elevated temperature, typically between 60°C and 80°C. google.com Research has shown that using activated carbon fibers can reduce impurity levels to below 15 ppm. google.com

Recrystallization and Washing: After adsorption treatment, the purified solution is subjected to re-precipitation by acid quenching. The resulting precipitate is then washed with an aliphatic alcohol, such as methanol (B129727), ethanol, or isopropanol, to remove residual phenolphthalein and other impurities. epo.org Recrystallization from solvents like ethanol or aqueous methanol is another common technique to obtain a purified product. researchgate.netjustia.com A patent describes a method involving trituration with aqueous methanol to achieve a purity of over 99.5%. justia.com

Efficacy of Purification Techniques: The combination of these purification steps is highly effective in producing high-purity this compound. The table below summarizes the key purification steps and their impact.

| Purification Step | Technique | Target Impurities | Efficacy |

| Initial Purification | Acid Quenching & Base Dissolution | Gross Impurities | Prepares solution for further purification. google.com |

| Decoloring | Activated Carbon Fiber (ACF) Adsorption | o,p-PPPBP, Aminophenone, Colored Impurities | Reduces impurities to <15 ppm. google.com More efficient than PAC/GAC. google.com |

| Final Purification | Alcohol Washing & Recrystallization | Residual Phenolphthalein, Other Byproducts | Yields a high-purity, solid product. justia.com |

The purity of the final product is typically confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Oxidative and Reductive Reactivity of the this compound Core

The core structure of this compound, which contains phenolic hydroxyl groups, is susceptible to both oxidation and reduction reactions. These transformations target the electron-rich aromatic rings and their functional groups, leading to the formation of quinone and hydroquinone (B1673460) derivatives, respectively.

The this compound molecule can undergo oxidation to yield quinone derivatives. This reactivity is primarily associated with the phenol (B47542) moieties within its structure. The oxidation process involves the conversion of the hydroxyl groups on the phenolic rings into carbonyl groups, characteristic of quinones. This transformation is analogous to the oxidation of phenol itself to benzoquinone. nih.gov

Common laboratory reagents are employed to facilitate this oxidation under controlled conditions. The choice of oxidizing agent can influence the reaction's efficiency and the specific nature of the resulting quinone product.

Table 1: Common Oxidizing Agents for this compound

| Oxidizing Agent | Formula | Typical Application |

|---|---|---|

| Potassium Permanganate | KMnO₄ | A strong oxidizing agent used for converting phenols to quinones. |

The data in this table is sourced from general chemical principles and findings related to the oxidation of phenolic compounds.

Conversely, this compound can be reduced to its hydroquinone form. This reaction typically involves the conversion of the existing structure back into a state where the aromatic rings possess two hydroxyl groups, characteristic of a hydroquinone.

This reduction can be accomplished using various reducing agents. The process is a key transformation pathway, highlighting the reversible redox chemistry of the this compound core.

Table 2: Common Reducing Agents for this compound

| Reducing Agent | Formula | Typical Application |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common reducing agent used for the reduction of carbonyl compounds and other functional groups. |

This data is based on established chemical reactions for related functional groups.

Electrophilic Aromatic Substitution Reactions on this compound Moieties

The aromatic rings within the this compound structure are activated towards electrophilic aromatic substitution (EAS) reactions. Both the phenol and aniline portions of the molecule contain activating groups—the hydroxyl (-OH) and amino (-NH-) groups, respectively—which are strongly ortho- and para-directing. libretexts.orgbyjus.com This high reactivity allows for the introduction of various functional groups onto the aromatic rings.

Substitution can occur on either the phenolphthalein or aniline moieties of the molecule. smolecule.com However, the high reactivity can sometimes make these reactions difficult to control, potentially leading to multiple substitutions. libretexts.org

Table 3: Reagents for Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent(s) | Expected Outcome |

|---|---|---|

| Halogenation | Halogens (e.g., Br₂, I₂) | Introduction of halogen atoms onto the activated aromatic rings. libretexts.org |

| Nitration | Nitrating agents (e.g., HNO₃) | Addition of nitro groups (-NO₂) to the aromatic moieties. |

This table summarizes common electrophilic aromatic substitution reactions applicable to the activated rings in this compound.

Polymerization and Copolymerization Chemistry of this compound

This compound, also known by the monomer designation PPPBP (2-phenyl-3,3-bis(4-hydroxyphenyl)phthalimidine), is a significant monomer in the field of polymer science. google.com Its rigid, bulky "cardo" structure contributes to the resulting polymers' high thermal stability and mechanical strength. nih.govunishivaji.ac.in

The primary mechanism for incorporating this compound into polymer chains is polycondensation . The molecule's two phenolic hydroxyl groups allow it to act as a difunctional monomer, reacting with other difunctional comonomers to form high-molecular-weight polymers. mdpi.com

Several classes of high-performance polymers have been synthesized using this approach:

Poly(ether sulfone)s : this compound is reacted with other oligomers in a low-temperature polycondensation to create multiblock copolymers, which are particularly useful for applications like anion exchange membranes. nih.gov

Polyesters : Copolyesters can be synthesized via low-temperature solution polymerization, reacting this compound with diacid chlorides. unishivaji.ac.in

Polycarbonates : As an aromatic dihydroxy compound, it is a valuable monomer for producing polycarbonate resins with excellent clarity and high glass transition temperatures. google.com

The synthesis often requires careful control of reaction conditions, such as temperature and the removal of byproducts like water, to drive the reaction forward and achieve high molecular weights. google.com

Table 4: Polymer Architectures Incorporating this compound

| Polymer Type | Comonomer(s) / Linkage | Polymerization Method | Key Properties of Resulting Polymer |

|---|---|---|---|

| Poly(ether sulfone) (PES) | Telechelic oligomer blocks with HFB linkage | Low-temperature polycondensation nih.gov | High thermal stability, flexibility, good mechanical strength. nih.gov |

| Polyester | Diacid chlorides | Low-temperature solution polymerization unishivaji.ac.in | Good yields, fibrous materials. unishivaji.ac.in |

This table is a compilation of research findings on the synthesis of various polymers from this compound.

The kinetics of polymerization involving this compound derivatives have been investigated to understand their curing behavior. A notable study focused on a phenolphthalein-aniline-based benzoxazine (B1645224) (BP-a), a type of thermosetting resin, using non-isothermal differential scanning calorimetry (DSC). researchgate.net

The study employed several kinetic models (Kissinger, Ozawa, Friedman, and Flynn-Wall-Ozawa) to determine the kinetic parameters of the curing process. The results indicated that the curing of this benzoxazine derivative is complex, involving two distinct processes at different temperature ranges. researchgate.net

Table 5: Curing Kinetic Parameters for a Phenolphthalein-Aniline-Based Benzoxazine (BP-a)

| Curing Process | Temperature Range | Kinetic Model | Average Activation Energy (Ea) | Description |

|---|---|---|---|---|

| Process 1 | Low-temperature | Autocatalytic | 95.0–98.5 kJ/mol | The initial curing stage, characterized by an autocatalytic mechanism. researchgate.net |

Data sourced from a kinetic study on phenolphthalein-aniline-based benzoxazine by non-isothermal DSC. researchgate.net

These kinetic analyses are crucial for optimizing the processing conditions and exploring the applications of polymers derived from this compound. researchgate.net

Advanced Research Applications of Phenolphthalein Anilide in Functional Materials

Phenolphthalein (B1677637) Anilide in Anion Exchange Membrane (AEM) Development for Electrochemical Systems

Anion exchange membranes (AEMs) are critical components in various electrochemical devices, including fuel cells and electrolyzers, where they serve to separate the anode and cathode while facilitating the transport of anions. mdpi.com The incorporation of phenolphthalein anilide into the polymer backbone of AEMs has been shown to produce membranes that are flexible, mechanically strong, and thermally stable. mdpi.comescholarship.org The cardo structure of this compound contributes to a higher free volume within the membrane, which can facilitate better ion conduction without excessive water swelling. nih.gov

Microbial fuel cells (MFCs) are devices that convert chemical energy from organic wastewater into electrical energy through the metabolic activity of electro-active bacteria. mdpi.com The performance of the ion exchange membrane is a key factor influencing the power generation in MFCs. mdpi.com

Recent research has demonstrated the successful application of this compound-based poly(ether sulfone) multiblock copolymers as AEMs in MFCs. mdpi.com These membranes have shown significantly higher performance compared to commercial benchmarks. In performance tests, AEMs synthesized with this compound achieved a maximum power density of approximately 310 mW/m² at a current density of 0.82 A/m². mdpi.comescholarship.org This power density was 1.7 times higher than the commercial cation exchange membrane Nafion 117 and 2.8 times higher than the commercial anion exchange membrane FAB-PK-130, demonstrating their superior performance in this application. mdpi.comescholarship.org The open-circuit voltage generated by MFCs using these synthesized AEMs was also slightly higher (up to 0.77 V) than that of Nafion (0.71 V) and FAB-PK-130 (0.72 V). mdpi.com

| Membrane Type | Maximum Power Density (mW/m²) | Relative Performance vs. Synthesized AEM | Open Circuit Voltage (V) |

|---|---|---|---|

| This compound AEM (cardo-PES-QA/IM) | ~310 | - | ~0.77 |

| Nafion 117 (CEM) | ~182 | 1.7x Lower | 0.71 |

| FAB-PK-130 (AEM) | ~111 | 2.8x Lower | 0.72 |

The efficiency of ion transport in an AEM is critically dependent on its internal morphology. A well-defined phase-separated morphology, consisting of distinct hydrophilic and hydrophobic domains, can create continuous pathways for ion conduction, leading to higher conductivity. researchgate.netresearchgate.net

In this compound-based block copolymers, the this compound monomer is strategically incorporated into the hydrophobic block of the polymer. mdpi.com This contributes to good polymer solubility and enhances both dimensional and thermal stability. mdpi.com The hydrophilic blocks are separately synthesized and later functionalized with ion-conducting groups. nih.gov This block copolymer structure promotes a well-defined hydrophobic/hydrophilic phase-separated morphology, which has been confirmed by small-angle X-ray scattering and atomic force microscopy. escholarship.orgnih.gov This distinct nanophase separation results in higher ionic conductivity while helping to limit excessive water uptake and swelling, which can compromise the mechanical integrity of the membrane. mdpi.comescholarship.org

To function as anion exchange membranes, polymers must be functionalized with cationic groups. Quaternary ammonium (B1175870) (QA) and imidazolium (B1220033) (IM) cations are commonly used for this purpose. nih.gov The synthesis of this compound-based AEMs typically involves a multi-step process. First, a precursor multiblock copolymer is synthesized. This is followed by a process such as benzylmethyl bromination and then quaternization to attach the cationic groups. nih.gov

Both QA and imidazolium-functionalized AEMs based on a this compound poly(ether sulfone) backbone have been successfully synthesized and evaluated. escholarship.orgnih.gov These membranes exhibit excellent properties for electrochemical applications. Research on imidazolium functionalized versions has noted high thermal stability and ion conductivity, reaching approximately 100 mS/cm at 80 °C. nih.gov The distinct nanophase separation in these membranes leads to efficient ion transport, with hydroxide (B78521) conductivities (σ(OH⁻)) reported in the range of 30–38 mS/cm at 20 °C for membranes with an ion exchange capacity (IEC) of 1.3–1.5 mequiv./g. mdpi.comescholarship.org

| Functional Group | Property | Reported Value | Temperature (°C) |

|---|---|---|---|

| Quaternary Ammonium (QA) & Imidazolium (IM) | Ion Exchange Capacity (IECw) | 1.3–1.5 mequiv./g | N/A |

| Hydroxide Conductivity (σ(OH⁻)) | 30–38 mS/cm | 20 | |

| Imidazolium (IM) | Ion Conductivity | ~100 mS/cm | 80 |

Alkaline fuel cells (AFCs) are highly efficient electrochemical devices that convert hydrogen and oxygen into electricity, heat, and water. wikipedia.org Unlike traditional AFCs that use a liquid alkaline electrolyte, modern designs are moving towards solid-state AEMs, which can mitigate issues like electrolyte leakage and carbonate precipitation. wikipedia.org Similarly, alkaline water electrolyzers utilize AEMs to produce high-purity hydrogen and oxygen from water.

The key requirements for AEMs in these systems are high hydroxide ion conductivity, excellent mechanical properties, and long-term stability in highly alkaline environments at elevated temperatures. mdpi.com this compound-based AEMs, which have demonstrated high ionic conductivity and good thermal and mechanical stability, are promising candidates for these applications. mdpi.comnih.gov Their proven performance in MFCs, particularly their high conductivity and stability, suggests their potential utility in the demanding conditions of AFCs and water electrolyzers, although specific research in these areas is less prevalent.

High-Performance Polymer Synthesis Utilizing this compound

The unique structure of this compound makes it a valuable building block for a variety of high-performance polymers. Its integration into polymer backbones can overcome limitations of certain engineering thermoplastics, such as poor solubility or processing difficulties, while enhancing thermal and mechanical properties.

Poly(ether sulfone) (PES) is an engineering thermoplastic known for its excellent thermal stability and mechanical strength. nih.gov However, creating functional PES-based materials like AEMs often requires the synthesis of block copolymers to achieve the desired phase-separated morphology.

A successful strategy for this involves the synthesis of this compound-based multiblock PES copolymers. nih.gov This is achieved through a low-temperature polycondensation reaction, which couples pre-synthesized telechelic (end-functionalized) oligomer blocks. nih.gov For AEM applications, hydrophilic oligomer blocks are prepared for later functionalization, while hydrophobic oligomer blocks containing this compound are used to ensure good polymer solubility, higher dimensional stability, and thermal resistance. mdpi.com The use of a low-temperature coupling reaction is crucial as it prevents the randomization of the blocks that can occur at higher temperatures, thereby preserving the well-defined block copolymer structure necessary for creating distinct phase separation. nih.gov

Synthesis of Poly(arylene ether sulfone nitrile) Multiblock Copolymers

The incorporation of this compound into poly(arylene ether sulfone nitrile) (PESN) multiblock copolymers has been explored for applications such as anion exchange membranes (AEMs) in alkaline fuel cells. In one study, a series of phenolphthalein-based PESN multiblock copolymers containing 1-methylimidazole (B24206) groups (ImPESN) were synthesized. acs.orgnih.gov The design of these copolymers involves the selective introduction of ion groups onto the phenolphthalein unit, creating hydrophilic segments, while strong polar nitrile groups are incorporated into the hydrophobic segments to enhance dimensional stability. acs.orgnih.gov

This multiblock architecture leads to a well-defined hydrophobic/hydrophilic phase separation, which is crucial for efficient ion transport. acs.orgnih.gov Atomic force microscopy and small-angle X-ray scattering have confirmed the formation of interconnected ion-transport channels within these membranes. acs.orgnih.gov The resulting ImPESN membranes exhibit a combination of desirable properties including low swelling, high water uptake, and high hydroxide ion conductivity. acs.orgnih.gov

| Property | Value | Reference |

| Ionic Conductivity | 3.85–14.67 × 10⁻² S·cm⁻¹ (from 30 to 80 °C) | acs.orgnih.gov |

| Open Circuit Voltage (H₂/O₂ fuel cell) | 0.92 V | acs.orgnih.gov |

| Maximum Power Density (H₂/O₂ fuel cell) | 66.4 mW cm⁻² (at 60 °C) | acs.orgnih.gov |

These findings suggest that this compound-based PESN multiblock copolymers are promising materials for AEMs in alkaline fuel cell applications. researchgate.net

Design and Fabrication of Cardo Copoly(arylene ether ketones)

This compound is a key component in the design of cardo copoly(arylene ether ketones) (PEK-Cardo), which are noted for their high thermal stability and mechanical properties. The bulky lactone ring of the this compound moiety introduces a kink in the polymer chain, disrupting packing and enhancing solubility without compromising thermal performance.

One area of application for these polymers is in high-temperature polymer electrolyte membranes (HT-PEMs). dtu.dk A facile one-step lactamization reaction can be used to graft long side-chain basic groups onto the PEK-Cardo backbone, a more direct approach than synthesizing modified monomers first. dtu.dk This modification enhances the phosphoric acid doping capability of the membranes. dtu.dk

Furthermore, cardo poly(ether ketone imide)s (PEKI-C) have been prepared by the aromatic nucleophilic substitution reaction of phenolphthalein with other monomers. researchgate.netresearchgate.net The resulting copolymers exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.netresearchgate.net

| Copolymer Composition | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T₅%) in Nitrogen | 5% Weight Loss Temperature (T₅%) in Air |

| Increasing 4,4'-bis(4-fluorophthalimido)diphenyl ether content | 221 to 278 °C | 472–495 °C | 466–481 °C |

The films cast from these copolymers are flexible, transparent, and exhibit good mechanical properties, with tensile strengths ranging from 73 to 124 MPa. researchgate.net

This compound-Derived Benzoxazine (B1645224) Resins for High-Temperature Applications

Benzoxazine resins derived from this compound are being investigated for their potential in high-temperature applications due to their excellent thermal stability, flame retardancy, and mechanical properties. mdpi.comresearchgate.net The incorporation of the phenolphthalein structure can enhance the heat resistance of the polymer network through stronger hydrogen bonding. researchgate.net

For instance, benzoxazine resins synthesized from phenolphthalein, aniline (B41778), and formaldehyde have been shown to have a high glass transition temperature (Tg) of 251 °C. mdpi.com By functionalizing these benzoxazines with alkyne and cyano groups, the Tg can be further increased to 336 °C, making them suitable for applications requiring high-temperature resistance and toughness. mdpi.com The curing mechanism of these resins involves simultaneous cyclization of the alkynyl group and ring-opening of the benzoxazine ring. mdpi.com

The thermal curing of phenolphthalein-based benzoxazine compounds at temperatures between 140° to 220° C results in flame-retardant polymeric resins. google.com These resins have found applications in the production of prepregs, laminates, and printed wiring boards due to their dimensional stability, low water absorption, and good electrical and mechanical resistance. google.comgoogle.com

Exploration of this compound in pH-Responsive Material Design

The inherent pH-sensitive nature of the phenolphthalein moiety, which is responsible for its use as an acid-base indicator, can be harnessed in the design of advanced functional materials.

Synthesis of pH-Switchable Porous Networks for Gas Sorption

While direct synthesis of this compound-based porous networks specifically for pH-switchable gas sorption is an emerging area, the concept is rooted in the development of responsive porous organic frameworks (POFs). nih.gov These materials can undergo structural changes in response to external stimuli, such as pH, leading to a change in their gas sorption properties. chemrxiv.org

For example, azo-functionalized POFs have demonstrated reversible stimuli-responsive adsorption of CO₂ triggered by UV irradiation and heat. nih.gov This concept of creating responsive porous materials could be extended to incorporate pH-sensitive moieties like this compound. The lactone ring in this compound can be opened under basic conditions, altering the structure and potentially the porosity of the network, which could in turn modulate its gas sorption capacity.

Advanced Sensor Applications Based on pH-Responsive Properties

The pH-responsive properties of phenolphthalein have been utilized in the development of optical pH sensors. researchgate.net Phenolphthalein can be immobilized onto a membrane, and its color change in response to pH can be measured to determine the pH of a solution. researchgate.net For instance, phenolphthalein has been immobilized on a cellulose membrane for this purpose. researchgate.net

Polymers containing this compound could be developed into advanced pH sensors. The polymer matrix would provide mechanical stability and allow for the fabrication of sensor films or fibers. The pH-dependent spectral variations of polymers like polyaniline have been explored for pH sensing applications. nih.gov A similar principle could be applied to this compound-containing polymers, where changes in the absorption or fluorescence spectrum upon pH variation could be used for sensing. These polymer-based sensors offer advantages such as flexibility and the potential for miniaturization. researchgate.net

Tribological Properties of this compound-Containing Polymers

Polymers containing this compound, such as phenolphthalein poly(ether sulfone), have been investigated for their tribological properties, particularly in the context of applications in demanding environments like space. researchgate.net The inherent rigidity and thermal stability of the cardo structure contribute to the wear resistance of these polymers.

Research has shown that the tribological behavior of polymers can be significantly improved by incorporating solid lubricants. mdpi.com While specific studies on this compound polymers with such fillers are limited, the principles of improving wear resistance through the addition of materials like metal sulfides are well-established for other high-performance polymers. mdpi.com

The tribological properties of polytetrafluoroethylene (PTFE) composites, for example, have been extensively studied, demonstrating that the addition of reinforcing fibers can significantly enhance wear resistance. mdpi.com A similar approach could be applied to this compound-based polymers to further enhance their performance in tribological applications. The bulky side groups of the this compound structure can influence the friction and wear characteristics of the polymer surface.

Correlation of Chemical Structure with Antifrictionality

The inherent rigidity and voluminous nature of the this compound moiety play a crucial role in defining the antifrictional properties of polymers into which it is incorporated. The cardo structure, with the phthalide (B148349) group perpendicular to the polymer backbone, introduces significant steric hindrance. This structural feature disrupts chain packing, leading to an increase in free volume and a reduction in intermolecular forces between polymer chains. This, in turn, can facilitate easier shear and contribute to a lower coefficient of friction at the material's surface.

Research into co-poly(arylene ether ketone)s has demonstrated a clear link between the concentration of this compound-derived cardo groups and the tribological performance of the resulting material. An optimal incorporation of these bulky groups has been shown to enhance the microhardness of the polymer surface while maintaining a high degree of antifrictionality. This suggests a synergistic effect where the rigid cardo group reinforces the material against abrasive wear, while its space-filling nature helps to reduce adhesive friction.

The chemical structure of the anilide portion of the monomer also presents an opportunity for fine-tuning the tribological properties. Modifications to the N-phenyl ring, such as the introduction of various substituent groups, can alter the polarity, intermolecular bonding, and surface energy of the polymer. While extensive quantitative data is still an area of active research, it is hypothesized that electron-withdrawing or electron-donating groups on the anilide ring can influence the formation and stability of a transfer film—a thin layer of polymer that moves from the bulk material to the countersurface during sliding, which is often critical for achieving low friction and wear.

To illustrate the influence of the cardo group concentration on the tribological properties of poly(arylene ether ketone)s, the following interactive data table presents hypothetical research findings.

| Molar Percentage of this compound Monomer | Coefficient of Friction (μ) | Wear Rate (x 10⁻⁶ mm³/Nm) | Microhardness (GPa) |

| 5% | 0.25 | 8.2 | 0.35 |

| 10% | 0.18 | 5.1 | 0.42 |

| 15% | 0.22 | 6.5 | 0.40 |

| 20% | 0.28 | 7.8 | 0.38 |

This table is based on hypothesized research data and is for illustrative purposes.

Mechanistic Studies of Tribodegradation in this compound Polymers

Understanding the degradation mechanisms of this compound-based polymers under frictional stress is paramount for designing durable, long-lasting functional materials. Tribodegradation is a complex process involving a combination of mechanical, thermal, and chemical phenomena at the sliding interface.

The high thermal stability imparted by the this compound unit is a key factor in resisting tribodegradation. The rigid aromatic backbone and the stable phthalide ring can withstand the localized high temperatures generated due to friction. However, under severe tribological conditions, bond scission can occur. Mechanistic studies often employ advanced analytical techniques to probe the chemical changes on the worn surfaces and to identify the degradation products.

Analytical Approaches to Understanding Tribodegradation:

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is invaluable for analyzing the chemical composition of the outermost layers of the worn polymer surface. XPS can detect changes in the elemental composition and chemical bonding states, providing evidence of oxidation, chain scission, and the formation of new functional groups as a result of tribochemical reactions. For instance, an increase in the oxygen content on the worn surface might indicate thermo-oxidative degradation pathways.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical method is used to identify the volatile and semi-volatile products of thermal degradation. By analyzing the wear debris collected from a tribological test, Py-GC-MS can provide a "fingerprint" of the degradation process. The fragments identified can help researchers reconstruct the chain scission mechanisms, pinpointing the weakest bonds in the polymer structure under thermomechanical stress. It is hypothesized that initial degradation may involve the scission of the ether linkages in the polymer backbone or, under more extreme conditions, the opening of the lactone ring in the phthalide group.

Below is a table summarizing the expected major and minor degradation products from the tribodegradation of a hypothetical this compound-based poly(arylene ether ketone), as might be identified by Py-GC-MS analysis of wear debris.

| Degradation Product Category | Specific Compounds (Hypothetical) | Inferred Degradation Pathway |

| Major Products | Phenol (B47542), Diphenyl ether fragments, Benzophenone derivatives | Scission of the main poly(arylene ether ketone) backbone |

| Minor Products | Phthalic anhydride (B1165640), Substituted anilines, Carbon dioxide | Opening and fragmentation of the this compound moiety |

| Trace Products | Oxidized aromatic compounds | Thermo-oxidative reactions at the friction interface |

This table is based on hypothesized research data and is for illustrative purposes.

Spectroscopic and Advanced Analytical Characterization of Phenolphthalein Anilide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For phenolphthalein (B1677637) anilide, which possesses a complex arrangement of aromatic rings and functional groups, ¹H, ¹³C, and, for its derivatives, ¹⁹F NMR, offer a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of phenolphthalein anilide is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The spectrum can be divided into several regions, each representing protons on the different aromatic rings and the hydroxyl groups.

The protons of the two p-hydroxyphenyl groups are anticipated to show a characteristic AA'BB' splitting pattern, typical of para-substituted benzene (B151609) rings. The protons ortho to the hydroxyl group would appear as a doublet, and the protons meta to the hydroxyl group would also present as a doublet, with chemical shifts influenced by the electron-donating nature of the -OH group. The phenolic protons themselves would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

The protons of the phenyl group attached to the nitrogen atom will show signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing lactam carbonyl group. The protons on the phthalide (B148349) aromatic ring system will also resonate in the downfield aromatic region, with their multiplicity depending on the coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 9.0 - 10.0 | br s |

| Aromatic (Phthalide group) | 7.5 - 8.0 | m |

| Aromatic (Anilide phenyl group) | 7.0 - 7.5 | m |

| Aromatic (p-hydroxyphenyl, ortho to C) | 7.0 - 7.2 | d |

| Aromatic (p-hydroxyphenyl, meta to C) | 6.7 - 6.9 | d |

br s = broad singlet, m = multiplet, d = doublet

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, with signals for each unique carbon atom in the molecule. The spectrum would be characterized by a number of signals in the aromatic region (typically 110-160 ppm) and distinct signals for the quaternary carbons and the carbonyl carbon.

The carbonyl carbon of the lactam ring is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The quaternary carbon atom to which the three phenyl rings are attached would also have a characteristic chemical shift. The carbon atoms of the aromatic rings will have shifts determined by their substitution pattern and the electronic effects of the attached functional groups. For instance, the carbon atom bearing the hydroxyl group in the p-hydroxyphenyl rings will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactam) | 165 - 175 |

| C-OH (p-hydroxyphenyl) | 155 - 160 |

| Aromatic C-H and C-C | 115 - 150 |

| Quaternary C (central) | 90 - 95 |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for characterization. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment.

The chemical shift of the fluorine atom is extremely sensitive to its electronic environment. Therefore, the position of the fluorine substituent on the aromatic rings of this compound would be readily identifiable. For example, a fluorine atom on the anilide phenyl ring would have a different chemical shift compared to a fluorine atom on one of the p-hydroxyphenyl rings. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information about the connectivity of the molecule. The synthesis and characterization of fluorinated derivatives of the related compound phenolphthalein have demonstrated the utility of ¹⁹F NMR in confirming the position of fluorination. nih.gov

Table 3: Typical ¹⁹F NMR Chemical Shifts for Aromatic Fluorine Compounds

| Fluorine Environment | Typical Chemical Shift (δ, ppm, relative to CFCl₃) |

| Fluorobenzene | -113 |

| p-Fluorotoluene | -116 |

| p-Fluoroaniline | -123 |

| p-Fluorophenol | -120 |

Vibrational Spectroscopy for Molecular Architecture and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The sharpness and exact position of this band can be influenced by hydrogen bonding.

A strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring is expected in the region of 1680-1720 cm⁻¹. The C-N stretching vibration of the anilide group would likely appear in the 1300-1400 cm⁻¹ region. The spectrum would also be rich in absorptions corresponding to the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).

Table 4: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (lactam) | 1680 - 1720 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| C-N stretch | 1300 - 1400 | Medium |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. Vibrations that result in a change in the polarizability of the molecule are Raman active.

For this compound, the symmetric stretching vibrations of the aromatic rings are expected to give rise to strong signals in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. The C=O stretching of the lactam may also be Raman active, though potentially weaker than in the IR spectrum. The non-polar C-C bonds of the aromatic rings will also show characteristic Raman signals. This technique is particularly useful for analyzing the skeletal vibrations of the complex ring system of this compound.

Table 5: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aromatic ring breathing | 990 - 1010 | Strong |

| Aromatic C=C stretch | 1580 - 1620 | Strong |

| C=O stretch (lactam) | 1670 - 1710 | Medium |

Morphological and Phase Behavior Characterization Techniques

The physical and performance characteristics of materials derived from this compound are intrinsically linked to their morphology at both the micro- and nanoscales. Understanding the surface texture, the arrangement of polymer chains, and the phase behavior is critical for designing materials with tailored properties. To this end, a suite of advanced microscopy and scattering techniques are employed to provide a comprehensive picture of the material's structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. In the context of this compound-based materials, particularly polymers, SEM provides crucial insights into the microscale topography, porosity, and texture. The technique operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition.

Research on polymers incorporating phenolphthalein units utilizes SEM to examine the physical structure of the synthesized materials. For instance, in the development of molecularly imprinted polymers (MIPs) using phenolphthalein as a template molecule, SEM images are essential for characterizing the particle size, shape, and surface texture of the polymer beads. researchgate.net These analyses reveal whether the polymer particles are spherical, aggregated, or porous, which are critical factors influencing their application in areas like selective solid-phase extraction. researchgate.net

The data obtained from SEM can be summarized to compare different polymer formulations, as shown in the illustrative table below.

| Feature | Description |

| Particle Shape | Typically reveals spherical or irregular particle geometries. |

| Size Distribution | Provides a range of particle diameters, often in the micrometer scale (e.g., 40–60 μm). researchgate.net |

| Surface Texture | Characterizes the surface as smooth, rough, or porous. |

| Aggregation | Shows the extent to which individual particles clump together. |

SEM analysis is fundamental in quality control and in establishing structure-property relationships, ensuring that the material's morphology is suitable for its intended application. The technique is often used as a primary characterization step before more detailed nanoscale analysis.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) offers unparalleled resolution for studying the nanoscale surface features of this compound and its derivatives. mccrone.com Unlike electron microscopy, AFM creates a true three-dimensional map of the surface by mechanically scanning a sharp probe over the sample. mccrone.comyoutube.com This capability is invaluable for quantifying surface roughness, identifying nanostructured features, and visualizing the phase separation in polymer blends and block copolymers. azom.com

AFM can be operated in various modes, with "phase imaging" being particularly useful for characterizing heterogeneous polymer systems. mccrone.commdpi.com In phase imaging, the phase lag between the cantilever's oscillation and the driving signal is recorded. This phase lag is sensitive to variations in material properties like adhesion, friction, and viscoelasticity. mdpi.com Consequently, it can produce high-contrast images that clearly distinguish between different polymer domains in phase-separated systems, even when the topographical differences are minimal. mccrone.com This is crucial for studying this compound-containing block copolymers, where different blocks may self-assemble into distinct nanodomains. nih.gov

Key nanoscale measurements provided by AFM for this compound-based polymers include:

| Parameter | Information Provided | Relevance |

| Topography | Provides a 3D height map of the surface, allowing for precise measurement of features. youtube.com | Crucial for applications requiring specific surface textures or smoothness. |

| Roughness | Quantifies surface irregularities at the nanometer scale. | Affects properties like friction, adhesion, and optical clarity. |

| Domain Size & Distribution | Measures the size and spatial arrangement of phase-separated regions in polymer blends or block copolymers. azom.com | Determines the mechanical and optical properties of the bulk material. |

| Phase Imaging | Maps variations in mechanical properties across the surface, revealing the distribution of different components. mccrone.com | Essential for confirming and characterizing nanophase separation. |

The insights from AFM are critical for engineering advanced materials, as the nanoscale morphology directly influences the macroscopic performance of the polymer. azom.com

Small-Angle X-ray Scattering (SAXS) for Investigating Nanophase Separated Morphologies

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe structural details on a scale typically ranging from 1 to 100 nanometers. osti.gov It is exceptionally well-suited for investigating the nanophase separated morphologies in this compound-based block copolymers and polymer blends. nih.gov The technique works by measuring the elastic scattering of X-rays as they pass through a sample. The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features, such as distinct polymer domains. youtube.com

When block copolymers containing this compound self-assemble, they can form ordered structures like spheres, cylinders, or lamellae, with domain sizes in the nanometer range. nih.gov SAXS is instrumental in identifying these morphologies and quantifying their structural parameters. By analyzing the position and shape of the peaks in the scattering profile, researchers can determine:

Domain Spacing (d): The characteristic distance between repeating structural units, calculated from the position of the primary scattering peak.

Morphology: The type of ordered structure (e.g., lamellar, cylindrical, spherical) can often be inferred from the relative positions of higher-order scattering peaks. nih.gov

Order-Disorder Transition (ODT): SAXS can be used to monitor structural changes as a function of temperature, allowing for the determination of the ODT, a critical parameter in polymer processing. mdpi.com

Time-resolved SAXS studies can even track the evolution of these nanostructures during processes like polymerization or annealing, providing insights into the kinetics of self-assembly. nih.gov This information is vital for controlling the final morphology and, therefore, the properties of the material.

Advanced Chromatographic Methods for Compositional and Molecular Weight Analysis

Chromatographic techniques are indispensable for the chemical analysis of this compound and its polymeric derivatives. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, enabling detailed characterization of purity, composition, and molecular weight distribution. openaccessjournals.comaimplas.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. openaccessjournals.com For this compound, which is a discrete chemical entity, HPLC is the method of choice for assessing its purity. The technique's high resolution and sensitivity allow for the detection and quantification of trace impurities that may be present from the synthesis process, such as unreacted starting materials or side-products. globalresearchonline.net

In a typical reversed-phase HPLC (RP-HPLC) method, a nonpolar stationary phase is used with a polar mobile phase. globalresearchonline.net The separation is based on the differential partitioning of the sample components between the two phases. By comparing the retention time of the main peak with that of a certified reference standard, the identity of this compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

An illustrative HPLC purity analysis report for a sample of this compound might look as follows:

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 1,520 | 0.05 | Impurity A |

| 2 | 4.88 | 3,038,500 | 99.90 | This compound |

| 3 | 6.12 | 1,215 | 0.04 | Impurity B |

| Total | 3,041,235 | 100.00 |

This method is crucial for quality control, ensuring that the compound meets the required specifications for subsequent use, particularly in the synthesis of high-performance polymers where monomer purity is paramount.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

For polymeric derivatives of this compound, such as poly(arylene ether ketone)s (PEK-C), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution. researchgate.netshimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. azom.com Larger molecules cannot enter the pores of the stationary phase packing material as easily as smaller molecules, and thus they elute from the column faster. shimadzu.com

The output from a GPC analysis provides several key parameters that define the polymer:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. ufl.edu

These parameters are critical because they strongly influence the mechanical and thermal properties of the polymer. azom.comlcms.cz For example, higher molecular weight generally leads to improved strength and toughness. azom.com Research on phenolphthalein-based polymers often involves fractionating the polymer to obtain samples with narrower PDIs and then correlating these molecular weight characteristics with performance metrics like impact strength and elastic modulus. researchgate.net

A typical GPC data summary for different fractions of a this compound-based polymer is presented below.

| Sample ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Unfractionated Polymer | 45.6 | 105.3 | 2.31 |

| Fraction 1 | 98.2 | 111.9 | 1.14 |

| Fraction 2 | 52.1 | 60.4 | 1.16 |

| Fraction 3 | 28.9 | 34.1 | 1.18 |

By using GPC, scientists can precisely characterize the polymers they synthesize, enabling the establishment of clear relationships between molecular architecture and material performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Detection and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the detection and quantification of trace-level organic compounds in complex matrices. Its combination of the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry makes it an indispensable tool for forensic science, environmental monitoring, and pharmaceutical analysis. While specific, published methods for the trace detection of this compound are not widely available, the well-established principles of LC-MS/MS and existing methodologies for the parent compound, phenolphthalein, provide a robust framework for developing a highly effective analytical approach.

The application of LC-MS/MS for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection to achieve low detection limits and unambiguous identification. The technique is particularly advantageous as it can distinguish the analyte from structurally similar compounds and overcome matrix interferences that might compromise other methods.

Detailed Research Findings

Research into the closely related compound, phenolphthalein, has demonstrated the power of LC-MS/MS for trace analysis, achieving detection limits in the picogram-per-liter (pg/L) range. nih.govresearchgate.net These studies establish a foundation for the parameters that would be adapted for this compound. The key difference in the anilide structure—the replacement of the lactone oxygen with a nitrogen atom bearing a phenyl group—would necessitate specific adjustments to the mass spectrometry parameters, particularly the precursor and product ion masses.

An LC-MS/MS method for this compound would be developed using a reverse-phase chromatographic column to separate the analyte from other components in a sample extract. The mobile phase would likely consist of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an acid additive like formic acid to promote protonation of the target molecule. researchgate.netmagtechjournal.com

Upon elution from the LC column, the analyte would be ionized, typically using Electrospray Ionization (ESI) in positive mode, which is effective for nitrogen-containing compounds. The mass spectrometer would then be set to monitor specific mass transitions in Multiple Reaction Monitoring (MRM) mode. For this compound (C₂₆H₁₉NO₂), the protonated molecule [M+H]⁺ would serve as the precursor ion. This ion is isolated and fragmented, and specific, stable product ions are monitored for detection and confirmation. This two-stage mass filtering provides exceptional selectivity and significantly reduces background noise.

The table below outlines the projected parameters for a hypothetical LC-MS/MS method tailored for the analysis of this compound, based on common practices for similar analytes.

Table 1: Projected LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for non-polar to moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength for the analyte. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical-scale columns, ensuring efficient separation. |

| Gradient | 30% B to 95% B over 5 minutes | A gradient elution is necessary to ensure the analyte is eluted with a sharp peak shape and to clean the column of more retained interferences. |

| Injection Volume | 5 µL | Typical volume to balance sensitivity with chromatographic performance. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the anilide structure is readily protonated, making positive mode ESI highly efficient. |

| Precursor Ion ([M+H]⁺) | m/z 378.15 | Corresponds to the monoisotopic mass of protonated this compound (C₂₆H₁₉NO₂ + H⁺). |

| Product Ions (MRM) | Hypothetical Q1: m/z 284.1 (quantifier), Q2: m/z 181.1 (qualifier) | These projected fragments would correspond to the stable substructures resulting from the collision-induced dissociation of the precursor ion, providing specificity. |

The performance of such a method would be validated by assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ). Based on the high sensitivity achieved for phenolphthalein, it is anticipated that a validated method for its anilide derivative could achieve sub-nanogram-per-milliliter detection limits. nih.gov

Table 2: Anticipated Performance Characteristics

| Parameter | Expected Value | Description |

|---|---|---|

| Linearity (r²) | >0.995 | Indicates a strong correlation between detector response and concentration across a defined range. |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

This LC-MS/MS approach provides a clear and robust pathway for the sensitive and selective trace detection of this compound, ensuring high confidence in its identification and quantification for various applications.

Theoretical and Computational Investigations on Phenolphthalein Anilide

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and electronic properties, providing insights that are complementary to experimental findings.

Computational Modeling of Synthetic Pathways and Transition States

The synthesis of phenolphthalein (B1677637) anilide involves the reaction of phenolphthalein with aniline (B41778). DFT calculations can be employed to model this synthetic pathway, elucidating the step-by-step mechanism and identifying the transition states. Computational models can predict the frontier orbital energies of reactants, helping to determine which compounds will react effectively. mit.edu

Methodologies such as the B3LYP functional combined with a basis set like cc-pVQZ are commonly used to optimize the geometries of reactants, intermediates, transition states, and products. nih.gov By calculating the energies of these structures, a potential energy surface for the reaction can be mapped out. This allows for the determination of activation energies (ΔE‡), which are crucial for understanding reaction kinetics. For instance, in Diels-Alder reactions, frequency analysis is used to confirm that a transition state has a single imaginary frequency, validating its structure on the reaction path. chemrevlett.com A similar approach could be applied to model the formation of the isoindolinone core of phenolphthalein anilide.

Table 1: Hypothetical DFT-Calculated Parameters for a Key Step in this compound Synthesis

| Species | Relative Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Key Bond Distance (Å) |

| Reactants (Phenolphthalein + Aniline) | 0.0 | - | - |

| Transition State 1 | +22.5 | 22.5 | C-N: 1.85 |

| Intermediate | -5.2 | - | C-N: 1.48 |

| Product (this compound) | -15.8 | - | C-N: 1.39 |

Note: This table is illustrative, based on typical values from computational studies of organic reactions.

Prediction of Reactivity Descriptors and Active Sites

DFT is instrumental in calculating various reactivity descriptors that predict the behavior of a molecule in chemical reactions. These descriptors are derived from the molecule's electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE) is a measure of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (red) and electron-poor (blue) regions. These maps highlight the sites most susceptible to nucleophilic and electrophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more detailed, atom-specific picture of reactivity for nucleophilic, electrophilic, and radical attacks.

For this compound, DFT calculations would likely identify the hydroxyl groups and the nitrogen atom as key sites for interaction, with the aromatic rings being susceptible to electrophilic substitution. smolecule.com

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Indicates sites for electrophilic attack (e.g., phenol (B47542) rings) |

| LUMO Energy | -1.5 eV | Indicates sites for nucleophilic attack (e.g., carbonyl carbon) |